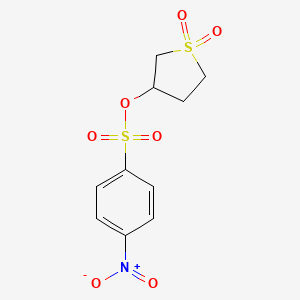
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate: is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate typically involves the reaction of tetrahydrothiophene with a sulfonating agent, followed by oxidation to introduce the sulfone group. The nitrobenzenesulfonate moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
科学的研究の応用
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate ester group.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is leveraged in synthetic chemistry to introduce functional groups into molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
類似化合物との比較
Similar Compounds
- 4-methyl-1,1-dioxidotetrahydrothiophen-3-yl 3-nitrobenzenesulfonate
- 1,1-Dioxidotetrahydro-3-thiophenyl 4-nitrobenzenesulfonate
- 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and a nitrobenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and a valuable intermediate in pharmaceutical and industrial applications.
特性
CAS番号 |
62671-90-3 |
|---|---|
分子式 |
C10H11NO7S2 |
分子量 |
321.3 g/mol |
IUPAC名 |
(1,1-dioxothiolan-3-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO7S2/c12-11(13)8-1-3-10(4-2-8)20(16,17)18-9-5-6-19(14,15)7-9/h1-4,9H,5-7H2 |
InChIキー |
DGQOMVNXDCFNQH-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11978389.png)
![Allyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978391.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11978402.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11978405.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978414.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11978416.png)
![N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978433.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)

